molecular formula C12H12ClFN4O2S2 B2826350 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097897-91-9

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No. B2826350
CAS RN: 2097897-91-9
M. Wt: 362.82
InChI Key: XJGHLJDJCYGBSM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first discovered in 2003 by researchers at the University of North Carolina and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

  • Piperazine derivatives, similar to the compound , have been synthesized for various biological activities. A study focused on synthesizing novel 1,3,4-thiadiazole amide compounds containing piperazine, which showed inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activities against tobacco mosaic virus (Xia, 2015).

Molecular Structures and Intermolecular Interactions

  • Research on closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, including analogs similar to the compound of interest, has revealed that these compounds adopt similar molecular conformations but differ in intermolecular interactions, influencing their potential applications (Mahesha et al., 2019).

Antimicrobial Studies

  • Several studies have focused on synthesizing novel piperazine derivatives for antimicrobial applications. Compounds synthesized from benzothiazole and piperazine have shown considerable antibacterial activity, demonstrating the potential of such compounds in antimicrobial research (Patel & Agravat, 2007).

  • Another study reported the synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing a piperazine nucleus, which displayed moderate antibacterial activity against various pathogens (Deshmukh et al., 2017).

Antibacterial and Antifungal Agents

  • Piperazine derivatives have been synthesized and evaluated as antimicrobial and antifungal agents. These studies highlight the significance of piperazine analogs in developing pharmacophoric activities against bacterial and fungal infections (Suryavanshi & Rathore, 2017).

  • In a similar vein, new pyridine derivatives, including 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, were synthesized and showed effective antibacterial activities, further underscoring the role of such compounds in antimicrobial research (Qi, 2014).

properties

IUPAC Name

3-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN4O2S2/c13-10-7-9(1-2-11(10)14)22(19,20)18-5-3-17(4-6-18)12-8-15-21-16-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGHLJDJCYGBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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